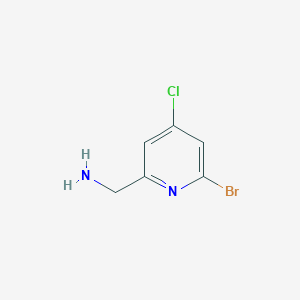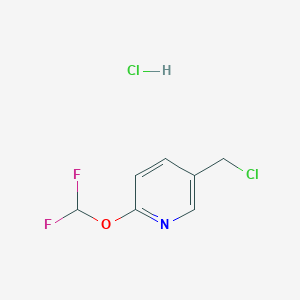![molecular formula C10H13FO2 B15330959 1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a methoxymethoxyethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene can be synthesized through several methods, including:
Halogenation: Starting with 2-(methoxymethoxy)ethylbenzene, the compound undergoes halogenation to introduce the fluorine atom.
Nucleophilic Substitution: Reacting a suitable precursor with a fluorinating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Production of hydrocarbons.
Substitution: Generation of various functionalized derivatives.
Scientific Research Applications
1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical processes and interactions.
Medicine: Investigated for potential therapeutic uses in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene is compared with similar compounds such as 1-fluoro-2-(methoxymethoxy)benzene and 1-bromo-3-fluoro-2-(methoxymethoxy)benzene. While these compounds share structural similarities, the presence of different substituents leads to variations in their chemical properties and applications.
Comparison with Similar Compounds
1-Fluoro-2-(methoxymethoxy)benzene
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene
This comprehensive overview highlights the significance of 1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-fluoro-2-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13FO2/c1-12-8-13-7-6-9-4-2-3-5-10(9)11/h2-5H,6-8H2,1H3 |
InChI Key |
ZFYKVHRUZXQTAW-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



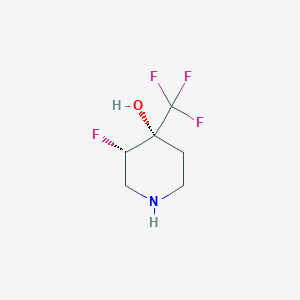

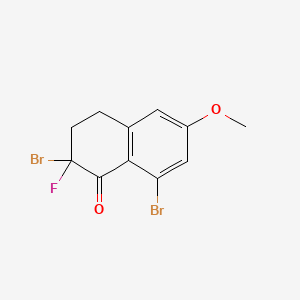
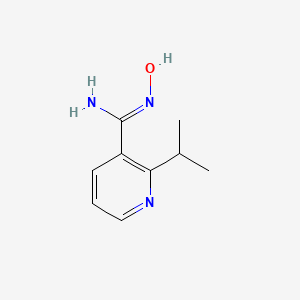

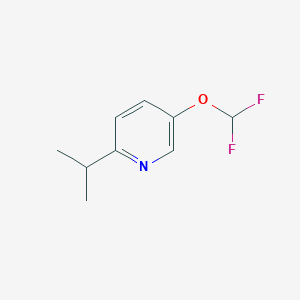
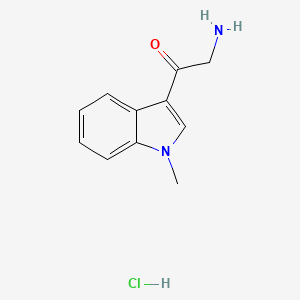
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)
